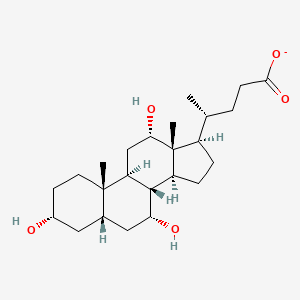

Cholate

Description

Structure

3D Structure

Properties

CAS No. |

298-43-1 |

|---|---|

Molecular Formula |

C24H39O5- |

Molecular Weight |

407.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |

InChI Key |

BHQCQFFYRZLCQQ-OELDTZBJSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholate's Pivotal Role in the intricate choreography of Bile Acid Synthesis

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of cholate, a primary bile acid, in the complex and tightly regulated bile acid synthesis pathway. Bile acids are critical physiological molecules synthesized from cholesterol in the liver, playing essential roles in lipid digestion, cholesterol homeostasis, and as signaling molecules in various metabolic pathways. This compound, along with chenodeoxythis compound, is one of the two primary bile acids in humans, and its synthesis and regulatory functions are of significant interest in the fields of metabolic disease, liver pathophysiology, and pharmacology.

The Bile Acid Synthesis Pathway: A Dual-Pronged Approach

The synthesis of bile acids from cholesterol is a multi-step enzymatic process that occurs primarily in hepatocytes. There are two main pathways for bile acid synthesis: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][2]

The Classical (Neutral) Pathway

The classical pathway is the major route for bile acid synthesis in humans, accounting for approximately 90% of total production.[3] This pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1), a microsomal cytochrome P450 enzyme that converts cholesterol to 7α-hydroxycholesterol.[1][4] Subsequent enzymatic reactions lead to the formation of the two primary bile acids, cholic acid and chenodeoxycholic acid (CDCA).[5]

The synthesis of cholic acid is specifically dependent on the activity of sterol 12α-hydroxylase (CYP8B1), another microsomal cytochrome P450 enzyme.[1][6] This enzyme introduces a hydroxyl group at the 12α position of the steroid nucleus, committing the intermediate to the cholic acid synthesis branch. In the absence of CYP8B1 activity, the pathway defaults to the production of CDCA.[6]

The Alternative (Acidic) Pathway

The alternative pathway is initiated by the mitochondrial cytochrome P450 enzyme, sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the 27th position.[1][7] This is followed by the action of oxysterol 7α-hydroxylase (CYP7B1).[1] The alternative pathway primarily produces chenodeoxycholic acid.[3]

The Central Role of this compound in Regulating Bile Acid Synthesis

This compound plays a critical role in the negative feedback regulation of its own synthesis, a crucial mechanism for maintaining bile acid homeostasis and preventing the accumulation of cytotoxic levels of bile acids. This regulation is primarily mediated through the farnesoid X receptor (FXR), a nuclear hormone receptor that functions as a bile acid sensor.[8][9]

The FXR-Mediated Feedback Loop

When intracellular concentrations of bile acids, including this compound, increase, they bind to and activate FXR in hepatocytes and intestinal enterocytes.[10] This activation triggers a cascade of signaling events that ultimately suppress the transcription of the CYP7A1 gene, the rate-limiting step in the classical pathway.[9][11]

In the Liver:

-

Activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor.[11]

-

SHP then inhibits the activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 and CYP8B1 genes.[11][12]

In the Intestine:

-

Bile acid activation of FXR in the ileal enterocytes induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[13][14]

-

FGF19 travels through the portal circulation to the liver, where it binds to its receptor, FGFR4, on the surface of hepatocytes.[14]

-

This binding activates a signaling cascade involving c-Jun N-terminal kinase (JNK) that leads to the repression of CYP7A1 transcription.[12]

Studies in mice lacking the Cyp8b1 gene, and therefore unable to synthesize this compound, have demonstrated the critical role of this compound in this feedback regulation. These mice show a loss of feedback inhibition of Cyp7a1, leading to an expanded bile acid pool.[8][9] Administration of this compound to these mice restores the normal regulation of Cyp7a1.[9]

Quantitative Insights into Bile Acid Synthesis

The following table summarizes key quantitative parameters related to the enzymes involved in cholic acid synthesis. These values are essential for building kinetic models of bile acid metabolism and for understanding the impact of genetic variations or pharmacological interventions.

| Enzyme | Substrate | Product | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Cellular Localization |

| CYP7A1 | Cholesterol | 7α-hydroxycholesterol | ~50 µM | Variable, highly regulated | Endoplasmic Reticulum |

| CYP8B1 | 7α-hydroxy-4-cholesten-3-one | 7α,12α-dihydroxy-4-cholesten-3-one | Not well established | - | Endoplasmic Reticulum |

| CYP27A1 | Cholesterol | 27-hydroxycholesterol | ~20-30 µM | - | Mitochondria |

Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., purified enzymes, microsomes, cell-based assays) and conditions.

Experimental Protocols for Studying this compound's Role

A variety of experimental techniques are employed to investigate the role of this compound in bile acid synthesis. These methods are crucial for elucidating the molecular mechanisms of regulation and for the development of therapeutic agents targeting this pathway.

Measurement of CYP7A1 Enzyme Activity

The activity of CYP7A1, the rate-limiting enzyme, is a key indicator of the overall rate of bile acid synthesis.

Protocol: Radiometric Assay for CYP7A1 Activity in Liver Microsomes

-

Microsome Preparation: Isolate liver microsomes from tissue samples by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes, NADPH-cytochrome P450 reductase, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate Addition: Add radiolabeled [3H]-cholesterol as the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

-

Separation and Quantification: Separate the substrate (cholesterol) from the product (7α-hydroxycholesterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection: Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculation: Calculate the enzyme activity as the rate of product formation per unit of microsomal protein per unit of time.

Quantification of Bile Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids in biological matrices such as plasma, bile, and tissue homogenates.[15][16][17]

Protocol: General Workflow for Bile Acid Profiling

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with a solvent like acetonitrile.

-

For tissue samples, homogenize the tissue and perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the bile acids.

-

Include isotopically labeled internal standards for each bile acid to be quantified to correct for matrix effects and variations in extraction efficiency.[18]

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) to separate the different bile acid species.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.

-

Use multiple reaction monitoring (MRM) to specifically detect and quantify each bile acid and its corresponding internal standard based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of bile acid standards.

-

Quantify the concentration of each bile acid in the sample by comparing its peak area to that of the internal standard and the calibration curve.

-

Visualizing the Pathways and Regulatory Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and regulatory loops involved in cholic acid synthesis.

Caption: The classical and alternative pathways of bile acid synthesis from cholesterol.

Caption: Negative feedback regulation of CYP7A1 by bile acids via FXR, SHP, and FGF19.

Caption: A typical experimental workflow for the quantification of bile acids using LC-MS/MS.

Conclusion

This compound is a central figure in the landscape of bile acid metabolism. Its synthesis via the classical pathway, orchestrated by the key enzyme CYP8B1, and its potent regulatory effects on the entire synthesis cascade through the FXR-FGF19 axis, highlight its importance in maintaining cholesterol and bile acid homeostasis. A thorough understanding of the molecular mechanisms governing this compound synthesis and signaling is paramount for the development of novel therapeutic strategies for a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), cholestatic liver diseases, and dyslipidemia. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of bile acid biology and to evaluate the efficacy of new pharmacological agents.

References

- 1. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 5. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholic acid mediates negative feedback regulation of bile acid synthesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular basis for feedback regulation of bile acid synthesis by nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FGF19 - Wikipedia [en.wikipedia.org]

- 14. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 15. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 17. LC-MS/MS Analysis of Bile Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bile acid analysis [sciex.com]

The Core Mechanism of Cholate in Lipid Emulsification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholate, a primary bile acid, is a cornerstone of lipid digestion and absorption, playing an indispensable role in the emulsification of dietary fats. Its amphipathic nature, characterized by a rigid steroidal backbone with both hydrophobic and hydrophilic faces, allows it to partition at the oil-water interface, reducing interfacial tension and facilitating the breakdown of large lipid globules into smaller, more manageable droplets. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound-mediated lipid emulsification, the formation of mixed micelles, and the critical physicochemical parameters that govern these processes. Detailed experimental protocols for characterizing these phenomena are provided, along with quantitative data and visual representations of the key pathways and workflows.

Introduction: The Physicochemical Nature of this compound

Cholic acid is a C-24 steroid carboxylic acid and a primary bile acid synthesized in the liver from cholesterol. In the alkaline environment of the duodenum, it is deprotonated to its conjugate base, this compound. The unique molecular architecture of this compound is central to its emulsifying properties. The steroid nucleus possesses a convex, hydrophobic β-face and a concave, hydrophilic α-face, where the hydroxyl groups are located. This distinct facial amphipathicity enables this compound to act as a potent biological surfactant.[1][2]

Unlike typical single-chain surfactants that form spherical micelles, this compound and other bile salts exhibit a more complex aggregation behavior, forming smaller, primary micelles at lower concentrations and larger, secondary aggregates at higher concentrations.[3] This aggregation is crucial for the solubilization of lipids.

The Emulsification Process: A Step-by-Step Breakdown

The emulsification of dietary triglycerides by this compound is a multi-step process that dramatically increases the surface area available for enzymatic digestion by pancreatic lipase.

-

Adsorption at the Oil-Water Interface: Ingested fats arrive in the small intestine as large, water-insoluble globules. This compound monomers adsorb to the surface of these globules, orienting their hydrophobic faces towards the lipid core and their hydrophilic faces towards the aqueous environment of the intestinal lumen.[4]

-

Reduction of Interfacial Tension: This adsorption disrupts the cohesive forces between lipid molecules at the surface, leading to a significant reduction in the interfacial tension between the oil and water phases.

-

Mechanical Disruption and Droplet Formation: The peristaltic movements of the intestine provide the mechanical energy to break down the large, unstable fat globules into smaller emulsion droplets. The presence of this compound at the interface stabilizes these newly formed droplets, preventing them from coalescing back into larger masses.[5] The result is a fine emulsion of lipid droplets dispersed in the aqueous intestinal fluid.

Critical Micelle Concentration (CMC) and Micellar Solubilization

A key parameter governing the behavior of this compound is its Critical Micelle Concentration (CMC). The CMC is the concentration at which this compound monomers in solution begin to spontaneously self-assemble into micelles.[6] Below the CMC, this compound exists predominantly as monomers. Above the CMC, any additional this compound added to the system will primarily form micelles.[7]

Formation of Simple and Mixed Micelles

Initially, this compound molecules form simple micelles. However, in the context of fat digestion, the products of triglyceride hydrolysis—fatty acids and monoglycerides—are incorporated into these micelles to form mixed micelles.[8] These mixed micelles are discoidal or cylindrical structures where the hydrophobic lipid components are shielded from the aqueous environment by the surrounding this compound molecules.[8] This process of solubilizing lipids within micelles is essential for their transport across the unstirred water layer to the surface of the enterocytes for absorption.

Data Presentation: Quantitative Analysis

Critical Micelle Concentration of Sodium this compound

The CMC of sodium this compound is influenced by various factors, including temperature and the ionic strength of the solution.

| Temperature (°C) | Ionic Strength (M NaCl) | CMC (mM) | Reference(s) |

| 25 | 0.10 | 14 ± 1 | [3] |

| 25 | 0.10 | 18.4 ± 0.6 | [6] |

| 25 | - | 6.5 - 16 | [2] |

| 0 - 25 | - | Temperature Independent | [2] |

Effect of Sodium this compound on Lipid Emulsion Particle Size

The concentration of sodium this compound has a direct impact on the size of the resulting lipid emulsion droplets. While specific data is highly dependent on the lipid type, concentration, and emulsification method, the general trend is a decrease in particle size with increasing this compound concentration up to a certain point.

| Sodium this compound Concentration (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference(s) |

| 20 | < 170 | < 0.1 | [9] |

| 30 | < 170 | < 0.1 | [9] |

| 40 | < 170 | < 0.1 | [9] |

| 50 | < 170 | < 0.1 | [9] |

Note: The data above is for a specific nanoemulsion preparation and illustrates the stabilizing effect of this compound at various concentrations rather than a direct dose-dependent reduction in size.

Thermodynamic Parameters of Sodium this compound Micellization

The process of micellization is governed by thermodynamic principles. The Gibbs free energy of micellization (ΔG°mic) is negative, indicating a spontaneous process. This is driven by a large positive entropy change (ΔS°mic), which is primarily due to the hydrophobic effect—the release of ordered water molecules from around the hydrophobic steroid backbone into the bulk solution.[10] The enthalpy of micellization (ΔH°mic) can be positive or negative depending on the temperature.

| Thermodynamic Parameter | Value | Conditions | Reference(s) |

| ΔG°demic | Positive | pH 7.5, 5-45°C | [6] |

| ΔH°demic | Negative (< 25°C), Positive (> 25°C) | pH 7.5 | [6] |

| ΔS°demic | Temperature Dependent | pH 7.5 | [6] |

Note: The data is for demicellization (the reverse of micellization). For micellization, the signs of ΔG and ΔH would be reversed.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension also plateaus.[11]

Methodology:

-

Prepare a series of aqueous solutions of sodium this compound with varying concentrations, typically spanning a range from well below to well above the expected CMC.

-

Use a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring) to measure the surface tension of each solution at a constant temperature.[7]

-

Plot the surface tension as a function of the logarithm of the sodium this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).[11]

Principle: For ionic surfactants like sodium this compound, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility per charge than the individual ions, and they bind some of the counter-ions.[7]

Methodology:

-

Prepare a series of sodium this compound solutions of different concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the concentration of sodium this compound.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Principle: This method utilizes a fluorescent probe (e.g., pyrene) that has a different fluorescence spectrum in polar and non-polar environments. Below the CMC, the probe is in the polar aqueous environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties (e.g., the ratio of the intensity of the first and third vibronic peaks, I1/I3).[12]

Methodology:

-

Prepare a series of sodium this compound solutions containing a constant, low concentration of the fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

-

Calculate the ratio of the intensities of specific peaks (e.g., I1/I3 for pyrene).

-

Plot this ratio against the concentration of sodium this compound. A sharp change in the slope of the plot indicates the CMC.

Particle Size Analysis of Lipid Emulsions

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a suspension. Smaller particles move more rapidly, causing faster fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined using the Stokes-Einstein equation.[10]

Methodology:

-

Emulsion Preparation: Prepare the lipid emulsion by homogenizing the lipid phase with an aqueous solution of sodium this compound at the desired concentration. The homogenization method (e.g., high-pressure homogenization, sonication) will significantly impact the initial particle size.

-

Sample Dilution: Dilute the emulsion with a suitable filtered solvent (usually the same aqueous phase without the emulsifier) to a concentration appropriate for DLS measurement, avoiding multiple scattering effects.

-

DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument's software will analyze the autocorrelation function of the scattered light intensity to calculate the particle size distribution and the polydispersity index (PDI), which indicates the breadth of the distribution.[10]

Visualizations

Mechanism of this compound-Mediated Lipid Emulsification

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Dynamic Light Scattering Analysis to Dissect Intermediates of SNARE-Mediated Membrane Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. biorxiv.org [biorxiv.org]

- 10. mdpi.com [mdpi.com]

- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cholate Interaction with Cell Membranes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the biophysical and signaling interactions of cholate, a primary bile acid, with cellular membranes. It covers the mechanisms of membrane perturbation, quantitative parameters of these interactions, key signaling pathways, and detailed experimental protocols for investigation.

Introduction: The Dual Role of this compound

Sodium this compound, a primary bile salt synthesized from cholesterol in the liver, is a crucial physiological agent. Its amphipathic nature, featuring a rigid steroidal backbone with a hydrophilic face (hydroxyl groups) and a hydrophobic face, allows it to act as a powerful biological detergent essential for the emulsification, digestion, and absorption of dietary lipids and fat-soluble vitamins.[1] Beyond this classical role, this compound and other bile acids are now recognized as critical signaling molecules that regulate a complex network of metabolic pathways, including their own synthesis, glucose homeostasis, and inflammatory responses.[2][3][4][5] This guide delineates the fundamental mechanisms by which this compound interacts with and perturbs the lipid bilayer, and its function as a ligand for specific cellular receptors.

Biophysical Interactions with the Lipid Bilayer

The interaction of this compound with a cell membrane is a concentration-dependent process that can be broadly described by a three-stage model. This model details the transition from benign monomer insertion to complete membrane solubilization.

Stage I: Monomer Partitioning and Membrane Saturation At low, sub-micellar concentrations, this compound monomers partition from the aqueous phase into the outer leaflet of the lipid bilayer.[6][7] This insertion disrupts the ordered packing of phospholipid acyl chains, leading to an increase in membrane fluidity and a decrease in the orderliness of the lecithin molecule arrangement.[6][8] As the concentration of this compound increases, the membrane becomes progressively saturated with the bile salt molecules.

Stage II: Membrane Destabilization and Permeabilization Once the bilayer is saturated with this compound, it can no longer incorporate additional monomers in a stable fashion.[9] This leads to membrane destabilization, which can manifest as the formation of transient pores or defects.[8] This increase in permeability allows for the leakage of intracellular contents.[10][11] Studies have shown that significant leakage of entrapped molecules from vesicles occurs as the membrane approaches its saturation point, well below the concentration required for full solubilization.[11]

Stage III: Membrane Solubilization into Mixed Micelles At and above the critical micelle concentration (CMC), this compound molecules aggregate to form micelles in the aqueous solution.[12] In the presence of a lipid bilayer, this process culminates in the complete disintegration of the membrane structure into mixed micelles, each composed of both this compound and phospholipid molecules.[7][9] Due to its molecular structure, this compound forms small aggregates, with primary micelles containing approximately 4-6 molecules.[9]

Quantitative Analysis of this compound-Membrane Interactions

The distinct stages of this compound's interaction with lipid membranes are defined by specific thermodynamic and concentration-dependent parameters. These values are crucial for predicting the biological effects of this compound and for its use as a detergent in research.

| Parameter | Description | Typical Value(s) | Conditions | Source(s) |

| Critical Micelle Concentration (CMC) | The concentration above which this compound monomers assemble into micelles.[12] | 2-15 mM | Varies with temperature, pH, and ionic strength.[12][13] | [12][13] |

| Aggregation Number (Nagg) | The average number of this compound monomers in a single primary micelle. | 4 - 6 | Room temperature.[9] | [9] |

| Resat (Effective Ratio for Saturation) | The effective molar ratio of this compound to phospholipid in the bilayer when the membrane becomes saturated. | 0.70 ± 0.01 | Soybean Phosphatidylcholine (SPC) vesicles.[10][11] | [10][11] |

| Resol (Effective Ratio for Solubilization) | The effective molar ratio of this compound to phospholipid at which complete membrane solubilization begins. | 0.97 ± 0.02 | Soybean Phosphatidylcholine (SPC) vesicles.[10][11] | [10][11] |

| Conductivity Slope | A measure of the power dependence of membrane conductivity on this compound concentration, indicating pore formation. | 1.37 | Black lipid membranes, in the range of 0.1-10 mM this compound.[13] | [13] |

Role in Cellular Signaling

Bile acids, including this compound, are endogenous ligands for nuclear and G protein-coupled receptors, playing a central role in metabolic regulation.[3][4] The two primary receptors are the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor that acts as an intracellular sensor for bile acids.[14] Its activation regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.

-

Ligand Entry & Binding: this compound enters the cell (e.g., a hepatocyte or enterocyte) and binds to FXR in the cytoplasm or nucleus.

-

Heterodimerization: Ligand-bound FXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences called Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes.

-

Gene Regulation: This binding modulates the transcription of target genes. A key example is the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[4] It also induces the expression of Fibroblast Growth Factor 19 (FGF19) in the intestine, which further represses CYP7A1 in the liver.[3]

TGR5 Signaling Pathway

TGR5 (also known as Gpbar-1) is a G protein-coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.[4]

-

Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

-

G-Protein Activation: This binding induces a conformational change, activating the associated heterotrimeric G-protein (specifically Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA). In intestinal L-cells, this cascade leads to the secretion of Glucagon-Like Peptide-1 (GLP-1), which in turn stimulates insulin secretion from pancreatic β-cells.[3][4]

Experimental Protocols

Investigating the interaction of this compound with membranes requires specialized biophysical techniques. Below are detailed methodologies for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (binding affinity, enthalpy, entropy, stoichiometry) of the this compound-membrane interaction in a single experiment.[15]

Methodology:

-

Preparation of Liposomes:

-

Prepare a lipid film of desired composition (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) by dissolving lipids in chloroform, followed by solvent evaporation under nitrogen gas.

-

Place the film under high vacuum for >2 hours to remove residual solvent.

-

Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) by vortexing, creating multilamellar vesicles (MLVs).

-

Generate large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extruding the MLV suspension through a polycarbonate membrane with the desired pore size.

-

-

ITC Experiment Setup:

-

Sample Cell: Load the prepared LUV suspension (e.g., 1-5 mM lipid concentration) into the ITC microcalorimeter sample cell.

-

Syringe: Load a concentrated sodium this compound solution (e.g., 20-50 mM, prepared in the same buffer) into the injection syringe.

-

Equilibration: Allow the system to thermally equilibrate at the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections (e.g., 10 µL each) of the this compound solution into the liposome-containing sample cell while stirring.

-

Record the heat change (differential power, dP) after each injection. The initial injections produce large heat changes as this compound partitions into the vesicles. As the vesicles become saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the molar heat change against the molar ratio of this compound to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding or partition model) to extract the partition coefficient (K), binding enthalpy (ΔH°), and stoichiometry (n).

-

Membrane Permeability / Leakage Assay

This assay quantifies the ability of this compound to disrupt membrane integrity by measuring the release of a fluorescent marker encapsulated within liposomes.[16]

Methodology:

-

Preparation of Dye-Loaded Liposomes:

-

Prepare a lipid film as described in section 4.1.

-

Hydrate the film with a buffer containing a self-quenching concentration of a fluorescent dye (e.g., 50-100 mM Calcein). At this high concentration, the fluorescence is minimal.

-

Generate LUVs via extrusion.

-

Remove non-encapsulated dye from the LUV suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column). The final liposome suspension should have low background fluorescence.

-

-

Fluorescence Measurement:

-

Place a diluted suspension of the dye-loaded liposomes into a fluorometer cuvette.

-

Set the fluorometer to the excitation and emission wavelengths appropriate for the dye (e.g., Calcein: λex=495 nm, λem=515 nm).

-

Record a stable baseline fluorescence (F0).

-

Add the desired concentration of sodium this compound to the cuvette and monitor the increase in fluorescence (Ft) over time as the dye leaks out, is diluted, and de-quenches.

-

After the signal stabilizes or at the end of the experiment, add a lytic concentration of a strong detergent (e.g., 1% Triton X-100) to completely rupture all liposomes. This releases all encapsulated dye and provides the maximum fluorescence signal (Fmax).

-

-

Data Analysis:

-

Calculate the percentage of leakage at any given time (t) using the formula:

-

% Leakage = [(Ft - F0) / (Fmax - F0)] * 100

-

-

Plot % Leakage versus time or versus this compound concentration to characterize the permeabilizing effect.

-

Patch-Clamp Electrophysiology

Patch-clamp techniques allow for high-resolution recording of ion currents across a small patch of membrane, making it suitable for studying this compound-induced changes in membrane conductance or the formation of discrete ion channels/pores.[17]

Methodology (Hypothetical Protocol for Pore Formation):

-

Cell Preparation:

-

Culture cells (e.g., HEK293) on glass coverslips suitable for microscopy. Alternatively, giant unilamellar vesicles (GUVs) can be used for a protein-free system.

-

-

Pipette Preparation:

-

Pull micropipettes from borosilicate glass capillaries using a pipette puller. The tip opening should be ~1-2 µm in diameter.

-

Fire-polish the tip to ensure a smooth surface for sealing.

-

Fill the pipette with an appropriate electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2).

-

-

Seal Formation (Cell-Attached Mode):

-

Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the membrane. This electrically isolates the patch of membrane under the pipette.

-

-

Recording and Perfusion:

-

Set the patch-clamp amplifier to voltage-clamp mode, holding the membrane patch at a defined potential (e.g., -60 mV).

-

Record the baseline current, which should be near zero with only minimal channel activity.

-

Introduce a solution containing sodium this compound into the bath, perfusing the cell.

-

Monitor the current trace for changes. The insertion of this compound and formation of pores would be expected to cause step-like increases in inward or outward current, depending on the holding potential and ionic gradients.

-

-

Data Analysis:

-

Analyze the current recordings for discrete, step-like events.

-

Generate an all-points histogram to identify the unitary current amplitude of the putative pores.

-

Calculate the single-channel/pore conductance (γ) using Ohm's law: γ = I / (Vm - Erev) , where I is the current amplitude, Vm is the membrane potential, and Erev is the reversal potential.

-

Conclusion

The interaction of this compound with cell membranes is a multifaceted process with profound physiological consequences. As a biophysical effector, its concentration dictates a spectrum of effects ranging from subtle alterations in membrane fluidity to complete cellular lysis. As a signaling molecule, it activates intricate pathways like FXR and TGR5 to govern metabolic homeostasis. A thorough understanding of these dual functions, supported by the quantitative and methodological frameworks presented here, is indispensable for researchers in physiology, pharmacology, and drug development, particularly for designing drug delivery systems and therapeutics targeting metabolic diseases.

References

- 1. What is the mechanism of Sodium this compound Hydrate? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Study on the Interaction of Sodium this compound with a Supported Lipid Bilayer Membrane [cjcu.jlu.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. The effect of this compound on solubilisation and permeability of simple and protein-loaded phosphatidylcholine/sodium this compound mixed aggregates designed to mediate transdermal delivery of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. The interaction of detergents with bilayer lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 15. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Paradigm Shift: Unmasking Cholate as a Metabolic Signaling Molecule

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, bile acids such as cholate were relegated to the role of simple biological detergents, crucial for the digestion and absorption of dietary fats. However, a series of discoveries over the past two decades has revolutionized this understanding, unveiling bile acids as sophisticated signaling molecules that act as metabolic regulators. This transformation in perspective began with the identification of specific host receptors that sense bile acid concentrations, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5. This compound, a primary bile acid, was subsequently identified as an endogenous ligand for these receptors, initiating complex signaling cascades that modulate gene expression related to lipid, glucose, and energy homeostasis. This guide provides a detailed technical overview of the key discoveries, experimental frameworks, and signaling pathways that have established this compound's role as a critical signaling molecule, offering insights for future research and therapeutic development.

From Detergent to Endocrine Signal: A New Understanding

The classical view held that the primary function of this compound and other bile acids was to facilitate the formation of micelles in the intestine, thereby aiding in the solubilization and absorption of lipids and fat-soluble vitamins[1]. The concept of enterohepatic circulation—the efficient recycling of bile acids between the liver and intestine—was understood primarily as a mechanism to conserve this digestive asset.

The paradigm shift began in 1999 when several research groups independently discovered that bile acids are the natural endogenous ligands for the Farnesoid X Receptor (FXR), an orphan nuclear receptor[2]. This finding provided the first direct molecular evidence that bile acids could function akin to steroid hormones, directly binding to a nuclear receptor to regulate gene transcription. Shortly thereafter, in 2002, the G protein-coupled receptor TGR5 was identified as a cell surface receptor for bile acids, further expanding their signaling capabilities beyond the nucleus into complex cell-surface-initiated cascades[3]. These discoveries repositioned bile acids, including this compound, as key signaling hormones in a complex gut-liver communication axis that governs metabolic homeostasis.

Core Signaling Pathways of this compound

This compound exerts its signaling functions primarily through two distinct receptor systems: the nuclear receptor FXR and the G protein-coupled receptor TGR5. While this compound is a relatively weak agonist for FXR compared to other bile acids like chenodeoxycholic acid (CDCA), its high physiological concentrations ensure its relevance in activating this pathway[2][4].

The Farnesoid X Receptor (FXR) Pathway

FXR is a ligand-activated transcription factor highly expressed in the liver and intestine[4]. The activation of FXR by this compound is a cornerstone of the negative feedback regulation of bile acid synthesis.

Mechanism:

-

Binding & Translocation: this compound enters the cell and binds to FXR in the cytoplasm.

-

Heterodimerization: Ligand-bound FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes[5].

-

Gene Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the regulation of gene transcription. A key target in the liver is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression, acting as an endocrine signal[2][6].

The Takeda G Protein-Coupled Receptor 5 (TGR5) Pathway

TGR5 is a cell-surface receptor expressed in various tissues, including enteroendocrine L-cells, gallbladder epithelium, and certain immune cells[3][7]. It is coupled to the Gαs subunit of heterotrimeric G proteins.

Mechanism:

-

Ligand Binding: this compound binds to the extracellular domain of the TGR5 receptor.

-

G Protein Activation: This induces a conformational change, activating the associated Gαs protein, which exchanges GDP for GTP.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Downstream Signaling: The rise in intracellular cAMP activates Protein Kinase A (PKA). In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone vital for glucose homeostasis[8].

Quantitative Analysis of this compound-Receptor Interactions

The signaling potency of this compound is defined by its efficacy and potency at its target receptors. This is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the ligand that provokes a response halfway between the baseline and maximum response.

| Ligand | Receptor | Assay Type | EC50 Value (μM) | Potency Rank | Reference |

| Cholic Acid (CA) | FXR | Reporter Assay | ~600 | 4th | [2] |

| Chenodeoxycholic Acid (CDCA) | FXR | Reporter Assay | 17 | 1st | [2] |

| Deoxycholic Acid (DCA) | FXR | Reporter Assay | > CDCA | 2nd (tie) | [4] |

| Lithocholic Acid (LCA) | FXR | Reporter Assay | > CDCA | 2nd (tie) | [4] |

| Cholic Acid (CA) | TGR5 | cAMP Accumulation | 7.7 | 4th | [8] |

| Lithocholic Acid (LCA) | TGR5 | cAMP Accumulation | 0.53 | 1st | [8] |

| Deoxycholic Acid (DCA) | TGR5 | cAMP Accumulation | 1.0 | 2nd | [8] |

| Chenodeoxycholic Acid (CDCA) | TGR5 | cAMP Accumulation | 4.4 | 3rd | [8] |

Table 1: Comparative potency of major bile acids on FXR and TGR5. This compound (CA) is a notably weaker agonist for FXR but shows moderate potency for TGR5.

Key Experimental Protocols

The discovery of this compound as a signaling molecule was underpinned by the development and application of specific in vitro assays designed to measure the activation of its receptors.

FXR Activation: Dual-Luciferase Reporter Gene Assay

This assay is the gold standard for quantifying the activation of nuclear receptors like FXR. It measures the ability of a ligand to induce the transcription of a reporter gene downstream of a promoter containing FXREs.

Detailed Protocol:

-

Cell Seeding: Plate a suitable mammalian cell line (e.g., HEK293T, HepG2) into a white, opaque 96-well plate at a density that will result in 70-80% confluency on the day of transfection[1].

-

Plasmid Co-Transfection: For each well, prepare a transfection mixture containing:

-

An expression vector for human FXR (e.g., 50 ng/well).

-

A reporter vector containing the firefly luciferase gene under the control of an FXRE-containing promoter (e.g., 100 ng/well).

-

An internal control vector expressing Renilla luciferase from a constitutive promoter (e.g., 5 ng/well) to normalize for transfection efficiency and cell viability.

-

A suitable transfection reagent, following the manufacturer's protocol[1].

-

Incubate cells with the transfection mix for 4-6 hours.

-

-

Ligand Stimulation: After transfection, replace the medium with fresh culture medium containing serial dilutions of this compound (or other test compounds). Include a vehicle-only control (e.g., DMSO) and a positive control (e.g., CDCA or GW4064). Incubate for 18-24 hours.

-

Cell Lysis: Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking[1].

-

Luminometry: Using a dual-luciferase assay system and a luminometer:

-

Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

-

Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity[1].

-

-

Data Analysis: Normalize the firefly luciferase reading to the Renilla luciferase reading for each well. Plot the normalized relative light units (RLU) against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

TGR5 Activation: cAMP Accumulation Assay

This assay directly measures the functional consequence of TGR5 activation—the production of the second messenger cAMP.

Detailed Protocol:

-

Cell Seeding: Plate cells engineered to express TGR5 (e.g., transfected HEK293 cells) in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash cells and pre-incubate them for 30 minutes in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as 3-isobutyl-1-methylxanthine (IBMX). This prevents the degradation of cAMP and enhances signal accumulation.

-

Ligand Stimulation: Add varying concentrations of this compound or other test compounds to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a positive control such as the known TGR5 agonist INT-777 or lithocholic acid[8][9].

-

Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET/HTRF) assay, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using known cAMP concentrations. Use this curve to determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

Conclusion and Future Directions

The recognition of this compound as a signaling molecule has fundamentally altered our understanding of metabolic regulation. Its ability to activate both nuclear (FXR) and membrane (TGR5) receptors places it at a critical nexus of intercellular and inter-organ communication, particularly along the gut-liver axis. The quantitative differences in potency among various bile acids for these receptors highlight a sophisticated system where the overall composition of the bile acid pool can fine-tune metabolic responses.

For researchers and drug development professionals, this dual signaling mechanism presents a rich field of therapeutic targets. The development of selective FXR agonists (e.g., obeticholic acid) and TGR5 agonists for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes is a direct outcome of this foundational research[4][8]. Future work will likely focus on dissecting the tissue-specific and context-dependent signaling outcomes of this compound and other bile acids, understanding their interplay with the gut microbiome, and developing next-generation therapeutics with improved selectivity and efficacy. The detailed experimental protocols provided herein serve as a guide for the continued exploration of this fascinating class of hormone-like molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The bile acid TGR5 membrane receptor: From basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Sodium this compound ameliorates nonalcoholic steatohepatitis by activation of FXR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Functions of Cholate Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract: Cholate derivatives, a class of steroidal molecules derived from cholesterol, are far more than simple detergents for lipid digestion. They are crucial signaling molecules that modulate a wide array of biological processes. This technical guide provides an in-depth examination of the core functions of this compound derivatives, focusing on their pivotal roles in host-microbe interactions, particularly with Clostridioides difficile, and their complex signaling activities through the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Furthermore, this document details their applications in pharmaceutical sciences as formulation excipients. Quantitative data on derivative potencies are presented, alongside detailed experimental protocols and signaling pathway diagrams to support researchers and drug development professionals in this dynamic field.

Modulation of Host-Microbe Interactions: The Case of Clostridioides difficile

The composition of bile acids in the gut, heavily influenced by the resident microbiota, is a critical determinant of susceptibility to Clostridioides difficile infection (CDI). This compound derivatives play a dual, opposing role in the lifecycle of this pathogen.

The Dichotomous Role of Bile Acids in C. difficile Lifecycle

Primary bile acids, synthesized by the host liver, and secondary bile acids, produced through microbial metabolism, have starkly different effects on C. difficile.

-

Germination Promotion: Primary bile salts, such as this compound and its taurine-conjugated form taurothis compound, act as potent germinants for C. difficile spores, a necessary step for initiating infection.[1] These this compound derivatives, along with the co-germinant glycine, trigger the transformation of dormant spores into toxin-producing vegetative cells.[1][2]

-

Germination and Growth Inhibition: In a healthy gut, commensal bacteria, such as Clostridium scindens, convert primary bile acids into secondary bile acids like deoxythis compound (DCA) and lithocholic acid (LCA) through 7α-dehydroxylation.[1] These secondary bile acids, along with chenodeoxythis compound (CDCA), inhibit C. difficile spore germination and the growth of vegetative cells.[1][3] This metabolic activity of the normal flora is a key mechanism of colonization resistance against CDI.[4] Disruption of the gut microbiota by antibiotics leads to an increase in primary bile acids, creating an environment conducive to C. difficile germination and subsequent infection.[1]

Therapeutic Strategy: Synthetic this compound Derivatives

The critical role of bile acids in germination has led to the development of synthetic this compound derivatives as non-antibiotic prophylactic agents for CDI. These molecules are designed to competitively inhibit taurothis compound-mediated germination.[5] By modifying the this compound scaffold, researchers have created potent inhibitors, such as N-phenyl-cholan-24-amide (CaPA) and its analogs, that are active against hypervirulent strains of C. difficile.[6][7]

Table 1: Inhibition of C. difficile Spore Germination by Synthetic this compound Derivatives

| Derivative | Target Strain | IC₅₀ (µM) | Citation |

|---|---|---|---|

| N-phenyl-cholan-24-amide (CaPA) | R20291 | 1.8 | [6][7] |

| N-methyl-N-phenyl-cholan-24-amide | R20291 | 32 | [6] |

| N,N-diethyl-cholan-24-amide | R20291 | 29 | [6] |

| N,N-diallyl-cholan-24-amide | R20291 | 8 | [6] |

| Cholan-24-oyl indoline | R20291 | 1 | [6] |

| 5'-fluoro-cholan-24-oyl indoline | R20291 | 0.4 | [6] |

| Chenodeoxythis compound (Natural Inhibitor) | R20291 | >400 |[7] |

Experimental Protocol: C. difficile Spore Germination Assay

This protocol outlines a standard optical density-based method to assess the inhibition of C. difficile spore germination.[5]

-

Spore Preparation and Activation:

-

Purify C. difficile spores from a sporulation medium (e.g., 70:30 agar) by density gradient centrifugation.[8]

-

Confirm spore purity (>99% dormant, phase-bright spores) via phase-contrast microscopy.[9]

-

Prior to the assay, heat-activate spores (e.g., 65°C for 20 minutes) to prepare them for germination.[10] Resuspend activated spores in a suitable buffer.

-

-

Assay Setup:

-

Use a 96-well clear plate for the assay.

-

Prepare a germination solution containing a buffer (e.g., BHIS), a germinant (e.g., 6 mM taurothis compound), and a co-germinant (e.g., 12 mM glycine).[5]

-

Prepare serial dilutions of the test inhibitor compounds (e.g., this compound derivatives) in the germination solution. Include a vehicle control (e.g., DMSO) and a no-inhibitor positive control.

-

-

Measurement:

-

Add the activated spore suspension to each well of the 96-well plate.

-

Immediately begin measuring the optical density (OD) at 580-600 nm every minute for a period of 1 to 2 hours using a plate reader.[3][5]

-

Germination is indicated by a decrease in OD as spores transition from phase-bright to phase-dark.

-

-

Data Analysis:

-

Calculate the rate of germination from the slope of the OD curve.

-

Normalize the rates of germination in the presence of inhibitors to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.[6]

-

Signaling Through Host Receptors

This compound derivatives are endogenous ligands for key host receptors, primarily the nuclear receptor FXR and the membrane-bound G-protein coupled receptor TGR5. Through these interactions, they regulate a vast network of metabolic pathways.

Farnesoid X Receptor (FXR): A Master Regulator of Metabolism

FXR is highly expressed in the liver and intestine and functions as a master regulator of bile acid, lipid, and glucose homeostasis.[11] Bile acids are the natural ligands for FXR, with chenodeoxycholic acid (CDCA) being the most potent endogenous agonist. The general order of potency is CDCA > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[11]

Activation of FXR in the intestine by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver.[12] In the liver, FGF19 signaling suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop that controls the total bile acid pool size.[12] Derivatives of bile acids, such as the potent synthetic agonist Obeticholic Acid (OCA), have been developed for therapeutic use in liver diseases like primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[11] Conversely, FXR antagonists are being explored for the treatment of metabolic disorders.[12]

Table 2: Activity of this compound Derivatives and Analogs on Farnesoid X Receptor (FXR)

| Compound | Activity | Potency (EC₅₀ / IC₅₀) | Citation |

|---|---|---|---|

| Chenodeoxycholic acid (CDCA) | Endogenous Agonist | ~15-50 µM | [13][14] |

| Obeticholic Acid (OCA) | Synthetic Agonist | 0.130 µM (130 nM) | [13] |

| EDP-305 | Synthetic Agonist | 0.008 µM (8 nM) | [13] |

| GW4064 | Synthetic Agonist | ~0.03 µM (30 nM) | [14] |

| Glycoursodeoxycholic acid (GUDCA) | Endogenous Antagonist | 77.2 µM | [12] |

| Guggulsterone | Natural Antagonist | 15-17 µM |[11] |

Takeda G-Protein Coupled Receptor 5 (TGR5)

TGR5 (also known as GPBAR1) is a cell membrane-bound G-protein coupled receptor that is activated by bile acids.[15] The most potent endogenous TGR5 agonists are the secondary bile acids LCA and DCA, followed by their taurine conjugates.[15] Upon activation, TGR5 couples to Gαs proteins, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[16][17] This signaling cascade has several important downstream effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells in the gut.[15] GLP-1 is a key incretin hormone that enhances insulin secretion, promotes satiety, and improves glucose tolerance.[15] Consequently, TGR5 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic diseases.[4]

Table 3: Activation of TGR5 by Bile Acids and Synthetic Agonists

| Compound | Activity | Potency (EC₅₀) | Citation |

|---|---|---|---|

| Lithocholic acid (LCA) | Endogenous Agonist | 0.53 µM | [15] |

| Taurolithocholic acid (TLCA) | Endogenous Agonist | 0.33 µM | [15] |

| Deoxycholic acid (DCA) | Endogenous Agonist | 2.6 µM | [15] |

| Chenodeoxycholic acid (CDCA) | Endogenous Agonist | 5.8 µM | [15] |

| Cholic acid (CA) | Endogenous Agonist | >10 µM | [15] |

| INT-777 | Synthetic Agonist | Micromolar range | [15] |

| Compound OM8 | Synthetic Agonist | 0.074 µM (74 nM) (mouse) | [4] |

| Compound 6g | Synthetic Agonist | 0.000057 µM (57 pM) (human) |[18] |

Experimental Protocol: Cell-Based Receptor Activation Assays

This protocol describes a common method to quantify FXR activation in response to test compounds.[19][20]

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Prepare serial dilutions of test compounds (agonists or antagonists) in serum-free medium.

-

For antagonist screening, add a known FXR agonist (e.g., GW4064, CDCA) at a concentration that gives ~80% of the maximal response (EC₈₀).

-

Aspirate the culture medium and add the compound-containing medium to the cells. Incubate for 18-24 hours.[20]

-

-

Lysis and Luminescence Reading:

-

Wash cells with PBS and add passive lysis buffer.[19]

-

Using a dual-luciferase assay system, add the firefly luciferase substrate (e.g., LAR II) and measure luminescence with a luminometer.

-

Add a stop reagent (e.g., Stop & Glo®) to quench the firefly reaction and activate the Renilla reaction. Measure the Renilla luminescence.[19]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

For agonists, plot the normalized luciferase activity against the log concentration of the compound to determine the EC₅₀.

-

For antagonists, plot the reduction in agonist-induced signal against the log concentration to determine the IC₅₀.

-

This protocol measures the functional activation of TGR5 by quantifying the production of the second messenger cAMP.[21][22]

-

Cell Culture:

-

Compound Stimulation:

-

Cell Lysis and Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay format, such as an ELISA-based kit or a homogenous assay like HTRF® or LANCE®.[21][23] These kits typically use labeled cAMP and specific antibodies to generate a signal inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each sample based on the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound and fit to a dose-response curve to determine the EC₅₀.

-

Applications in Pharmaceutical Sciences

Beyond direct receptor modulation, this compound derivatives serve a critical function in drug formulation and delivery.

Excipients for Drug Delivery

Sodium this compound and its derivatives are widely used as pharmaceutical excipients due to their amphiphilic nature.[24] They act as powerful solubilizing agents, improving the bioavailability of poorly water-soluble drugs. They achieve this by forming micelles, which are microscopic aggregates with a hydrophobic core and a hydrophilic surface.[24] These micelles can encapsulate hydrophobic drug molecules, increasing their solubility in the aqueous environment of the gastrointestinal tract and facilitating their absorption across biological membranes.[24] This property is leveraged in oral, intravenous, and topical drug formulations.[24]

References

- 1. Inhibiting the Initiation of Clostridium difficile Spore Germination using Analogs of Chenodeoxycholic Acid, a Bile Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the in vitro Sporulation Frequency of Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of spore germination, growth, and toxin activity of clinically relevant C. difficile strains by gut microbiota derived secondary bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of germination inhibition of Clostridioides difficile spores by an aniline substituted this compound derivative (CaPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis, and Inhibition of Clostridioides difficile Spore Germination by Acyclic and Bicyclic Tertiary Amide Analogs of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolating and Purifying Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triggering Germination Represents a Novel Strategy to Enhance Killing of Clostridium difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]

- 16. indigobiosciences.com [indigobiosciences.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. revvity.com [revvity.com]

- 23. biorxiv.org [biorxiv.org]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

Cholate's Role in Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholate, a primary bile acid synthesized from cholesterol in the liver, is a pivotal regulator of cholesterol homeostasis. Its functions extend beyond the simple solubilization of dietary lipids to intricate signaling pathways that govern cholesterol synthesis, absorption, and transport. This technical guide provides an in-depth examination of the multifaceted role of this compound in maintaining cholesterol balance, with a focus on its interaction with the farnesoid X receptor (FXR). This document details the molecular mechanisms, presents quantitative data from key studies, and provides comprehensive experimental protocols relevant to the field.

Introduction: The Central Role of this compound in Cholesterol Metabolism

Cholesterol homeostasis is a tightly regulated process that balances dietary cholesterol absorption, de novo synthesis, and excretion. Bile acids, the end products of cholesterol catabolism, are crucial players in this equilibrium. This compound (CA) and chenodeoxycholic acid (CDCA) are the two primary bile acids synthesized in human and rodent liver. This compound, in particular, acts as a signaling molecule, primarily through the activation of the nuclear receptor FXR, to orchestrate a sophisticated feedback mechanism that controls cholesterol levels.[1][2][3] Understanding the precise functions of this compound is paramount for developing therapeutic strategies for dyslipidemia and related metabolic disorders.

This compound-Mediated Regulation of Bile Acid Synthesis via FXR

The synthesis of bile acids from cholesterol is the primary pathway for cholesterol elimination. The rate-limiting enzyme in the classical bile acid synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1). This compound plays a critical role in the negative feedback regulation of its own synthesis by activating FXR.[4][5]

The FXR Signaling Pathway

Activated by bile acids like this compound, FXR forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. One of the most critical FXR target genes in this context is the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][5] Induced SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are key transcriptional activators of the CYP7A1 gene.[3] This intricate signaling cascade ensures that when bile acid levels are high, the synthesis of new bile acids from cholesterol is suppressed.

Quantitative Effects of this compound on Gene Expression

The administration of this compound to animal models has been shown to significantly alter the expression of genes involved in bile acid and cholesterol metabolism. The table below summarizes key findings from studies in mice.

| Gene | Treatment | Fold Change in mRNA Expression | Reference |

| Cyp7a1 | 1% Cholic Acid Diet | ↓ ~3-fold | [5] |

| Shp | 1% Cholic Acid Diet | ↑ ~2.5-fold | [4] |

| Cyp8b1 | 1% Cholic Acid Diet | ↓ ~4-fold | [5] |

| Abcb11 (BSEP) | 1% Cholic Acid Diet | ↑ ~2-fold | [8] |

This compound's Influence on Dietary Cholesterol Absorption

Bile acids are essential for the emulsification and absorption of dietary lipids, including cholesterol. This compound, as a major component of the bile acid pool, directly influences the efficiency of cholesterol absorption in the small intestine.

Micelle Formation and Cholesterol Uptake

In the intestinal lumen, this compound and other bile acids form mixed micelles with phospholipids, monoglycerides, fatty acids, and cholesterol. These micelles facilitate the transport of cholesterol to the brush border membrane of enterocytes, where it can be taken up by the Niemann-Pick C1-Like 1 (NPC1L1) transporter.

Impact of this compound on Cholesterol Absorption Efficiency

Studies in mice have demonstrated that modulating the bile acid pool with this compound can significantly impact cholesterol absorption.

| Animal Model | Treatment | Cholesterol Absorption (%) | Reference |

| C57L Mice | Chow Diet | 37 ± 6 | [9] |

| C57L Mice | 0.5% Cholic Acid Diet | 63 ± 7 | [9] |

Systemic Effects of this compound on Cholesterol Homeostasis

The influence of this compound extends beyond the liver and intestine, impacting plasma lipoprotein profiles and the overall cholesterol balance.

This compound's Effect on Plasma Cholesterol Levels

Dietary supplementation with cholic acid in mice has been shown to alter plasma cholesterol levels, although the effects can be complex and dependent on the genetic background and the composition of the diet.[10][11]

| Mouse Strain | Diet | Change in Total Plasma Cholesterol | Change in HDL Cholesterol | Change in LDL/VLDL Cholesterol | Reference |

| C57BL/6 | 1% Cholic Acid | ↑ | ↓ 35% | ↑ | [10] |

| ApoA-I Transgenic | 1% Cholic Acid | ↑ | ↓ 250% | ↑ | [10] |

| LDLr-/- | 1.25% Cholesterol + 0.5% Cholic Acid | ↑↑↑ | - | ↑↑↑ | [11] |

This compound and Bile Acid Pool Dynamics

Feeding this compound not only alters the composition but also the size of the bile acid pool, which has downstream effects on cholesterol metabolism.

| Animal Model | Treatment | Total Bile Acid Pool Size (µmol/100g body wt) | This compound in Bile Acid Pool (%) | Reference |

| Cyp7a1-/- Mice | Basal Diet | 5.8 ± 0.4 | <1 | [12] |

| Cyp7a1-/- Mice | 0.06% Cholic Acid | 15.2 ± 1.1 | ~60 | [12] |

| Wild-type Mice | Control Diet | 12.3 ± 0.9 | ~25 | [12] |

| Fxr-null Mice | Cholic Acid Diet | Significantly Increased | - | [13] |

| Fxr-null Mice | Cholic Acid + Cholesterol Diet | ↓ 40% vs. CA diet | - | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Farnesoid X Receptor (FXR) Transactivation Assay

This assay is used to quantify the ability of a compound, such as this compound, to activate FXR.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of an FXRE. Cells are co-transfected with this reporter plasmid and an expression plasmid for FXR. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.[2][14]

Materials:

-

HEK293T or HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

FXR expression plasmid (e.g., pCMX-hFXR)

-

FXRE-luciferase reporter plasmid (e.g., pGL4.20[luc2/Puro] containing multiple FXREs)

-

Control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Cholic acid (or other test compounds)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight.

-

Transfection: For each well, prepare a transfection mix containing 50 ng of FXR expression plasmid, 100 ng of FXRE-luciferase reporter plasmid, and 10 ng of pRL-TK control plasmid with the transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.

-

Compound Treatment: Replace the medium with DMEM containing various concentrations of cholic acid (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.

In Vivo Cholesterol Absorption Measurement (Dual-Isotope Method)

This method allows for the quantification of intestinal cholesterol absorption in mice.[9][15]

Principle: Two different isotopes of cholesterol are administered simultaneously: one orally ([¹⁴C]-cholesterol) and one intravenously ([³H]-cholesterol). The ratio of the two isotopes in the plasma after a specific time reflects the proportion of orally administered cholesterol that was absorbed.

Materials:

-

C57BL/6 mice

-

[4-¹⁴C]-cholesterol

-

[1α, 2α(n)-³H]-cholesterol

-

Corn oil

-

Intragastric gavage needles

-

Tail vein injection setup

-

Blood collection supplies

-

Scintillation counter and vials

Procedure:

-

Isotope Preparation: Prepare an oral dose of [¹⁴C]-cholesterol in corn oil (e.g., 0.5 µCi per mouse). Prepare an intravenous dose of [³H]-cholesterol in a suitable vehicle (e.g., saline with 1% BSA).

-

Dosing: Administer the [¹⁴C]-cholesterol solution to mice via oral gavage. Immediately after, inject the [³H]-cholesterol solution via the tail vein.

-

Blood Collection: At 72 hours post-dosing, collect blood from the mice via cardiac puncture or retro-orbital sinus into heparinized tubes.

-

Plasma Separation: Centrifuge the blood to separate the plasma.

-

Radioactivity Measurement: Take an aliquot of plasma, add scintillation fluid, and measure the ¹⁴C and ³H radioactivity using a liquid scintillation counter with dual-channel counting capabilities.

-

Calculation:

-

Percent Cholesterol Absorption = [ (Plasma ¹⁴C dpm / Plasma ³H dpm) / (Oral ¹⁴C dpm dose / IV ³H dpm dose) ] x 100

-

Fecal Neutral Sterol and Bile Acid Analysis (GC-MS)

This method is used to quantify the excretion of cholesterol and its metabolites in feces.[16][17][18]

Principle: Fecal samples are processed to extract neutral sterols (cholesterol and its bacterial metabolites) and acidic sterols (bile acids). The extracted compounds are derivatized and then separated and quantified using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Lyophilizer

-

Soxhlet extraction apparatus or accelerated solvent extractor

-

Ethanol, hexane, chloroform, methanol

-

Potassium hydroxide (KOH)

-

Internal standards (e.g., 5α-cholestane for neutral sterols, nor-deoxycholic acid for bile acids)

-

Derivatizing agents (e.g., BSTFA + 1% TMCS for neutral sterols; diazomethane for bile acid methylation followed by silylation)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Collect feces over 72 hours, lyophilize to a constant dry weight, and grind into a fine powder.

-

Extraction:

-

Neutral Sterols: Perform alkaline hydrolysis of an aliquot of dried feces with ethanolic KOH. Extract the non-saponifiable neutral sterols with hexane.

-